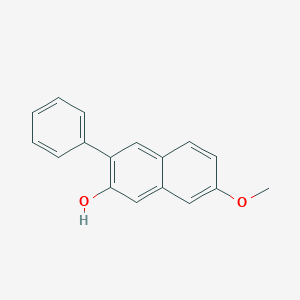![molecular formula C16H23ClO B14203902 1-[3-(2-Chloroethyl)phenyl]octan-1-one CAS No. 841251-39-6](/img/structure/B14203902.png)
1-[3-(2-Chloroethyl)phenyl]octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Chloroethyl)phenyl]octan-1-one is an organic compound with the molecular formula C16H23ClO and a molecular weight of 266.81 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 2-chloroethyl group and an octan-1-one chain. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-[3-(2-Chloroethyl)phenyl]octan-1-one typically involves electrophilic aromatic substitution reactions. One common method includes the alkylation of a phenyl ring with a 2-chloroethyl group, followed by the attachment of an octan-1-one chain . The reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[3-(2-Chloroethyl)phenyl]octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[3-(2-Chloroethyl)phenyl]octan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Chloroethyl)phenyl]octan-1-one involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the ketone group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-[3-(2-Chloroethyl)phenyl]octan-1-one can be compared with similar compounds such as:
1-[3-(2-Bromoethyl)phenyl]octan-1-one: Similar structure but with a bromoethyl group instead of chloroethyl.
1-[3-(2-Chloroethyl)phenyl]hexan-1-one: Similar structure but with a hexan-1-one chain instead of octan-1-one.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
841251-39-6 |
|---|---|
Fórmula molecular |
C16H23ClO |
Peso molecular |
266.80 g/mol |
Nombre IUPAC |
1-[3-(2-chloroethyl)phenyl]octan-1-one |
InChI |
InChI=1S/C16H23ClO/c1-2-3-4-5-6-10-16(18)15-9-7-8-14(13-15)11-12-17/h7-9,13H,2-6,10-12H2,1H3 |
Clave InChI |
BDKHPIIVRVAGSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C1=CC=CC(=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


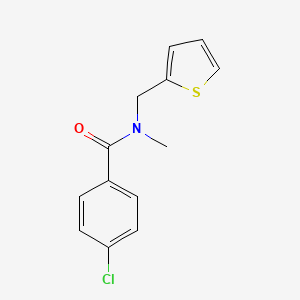
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
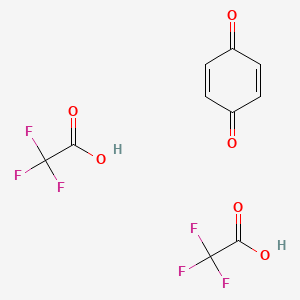
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)
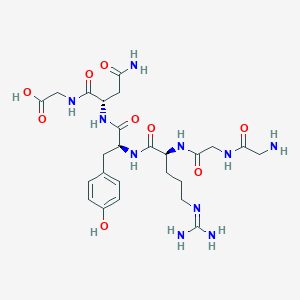
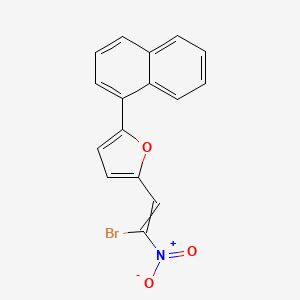
![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)

![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)
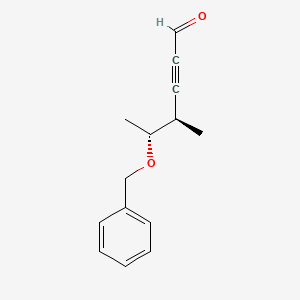
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
